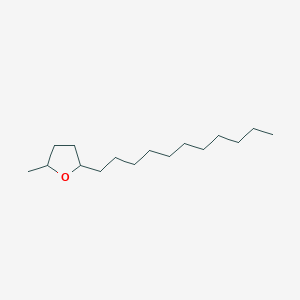

2-Methyl-5-undecyltetrahydrofuran

Description

2-Methyl-5-undecyltetrahydrofuran is a tetrahydrofuran derivative characterized by a saturated furan ring with a methyl group at position 2 and a long undecyl (11-carbon) alkyl chain at position 5.

Properties

CAS No. |

5410-23-1 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

2-methyl-5-undecyloxolane |

InChI |

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3 |

InChI Key |

DBIWLNHZGPZKBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1CCC(O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in various organic reactions due to its stability and unique solubility properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key differences between 2-Methyl-5-undecyltetrahydrofuran and similar furan derivatives:

Key Observations:

Molecular Weight and Lipophilicity: The undecyl chain in this compound significantly increases its molecular weight (~238.4 g/mol) compared to 5-(Methoxymethyl)furan-2-carbaldehyde (140.14 g/mol) and 2-Acetyl-5-methylfuran (124.14 g/mol). This enhances its lipophilicity, suggesting lower water solubility and higher affinity for nonpolar solvents.

Functional Group Influence :

- The saturated tetrahydrofuran ring in the target compound reduces reactivity compared to unsaturated furans in the analogs, which are prone to electrophilic substitution due to aromaticity .

- The aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde makes it more reactive in condensation reactions, whereas the acetyl group in 2-Acetyl-5-methylfuran contributes to its use in flavor chemistry .

Applications :

- Shorter-chain analogs like 2-Acetyl-5-methylfuran are utilized in food chemistry due to their volatility and flavor-enhancing properties . In contrast, the long alkyl chain in this compound may favor industrial applications (e.g., surfactants) where hydrophobicity and stability are critical.

Research Findings and Trends

Thermal Stability :

Saturated tetrahydrofuran derivatives generally exhibit higher thermal stability than unsaturated furans. This property could make this compound suitable for high-temperature processes.Solubility and Volatility :

The undecyl chain reduces volatility compared to 2-Acetyl-5-methylfuran, which has a boiling point of ~175°C (estimated via Kovats' RI data in gas chromatography) .Synthetic Challenges : Introducing a long alkyl chain (undecyl) into the tetrahydrofuran ring may require specialized synthetic routes, such as Grignard reactions or hydroalkylation, unlike the simpler acetylation or methoxymethylation used for the analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.